molecular formula C16H20N2O2 B12607415 3-Butoxy-6-(4-ethoxyphenyl)pyridazine CAS No. 650602-96-3

3-Butoxy-6-(4-ethoxyphenyl)pyridazine

Cat. No.: B12607415
CAS No.: 650602-96-3
M. Wt: 272.34 g/mol
InChI Key: DOAPGTIWXQOXBM-UHFFFAOYSA-N
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Description

3-Butoxy-6-(4-ethoxyphenyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-6-(4-ethoxyphenyl)pyridazine typically involves the reaction of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the formation of the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-6-(4-ethoxyphenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridazines, pyridazinones, and dihydropyridazines, each with distinct chemical and physical properties.

Scientific Research Applications

3-Butoxy-6-(4-ethoxyphenyl)pyridazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Butoxy-6-(4-ethoxyphenyl)pyridazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential to modulate cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Butoxy-6-phenylpyridazine
  • 3-Butoxy-6-(4-methoxyphenyl)pyridazine
  • 3-Butoxy-6-(4-chlorophenyl)pyridazine

Uniqueness

3-Butoxy-6-(4-ethoxyphenyl)pyridazine is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

650602-96-3

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

3-butoxy-6-(4-ethoxyphenyl)pyridazine

InChI

InChI=1S/C16H20N2O2/c1-3-5-12-20-16-11-10-15(17-18-16)13-6-8-14(9-7-13)19-4-2/h6-11H,3-5,12H2,1-2H3

InChI Key

DOAPGTIWXQOXBM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NN=C(C=C1)C2=CC=C(C=C2)OCC

Origin of Product

United States

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